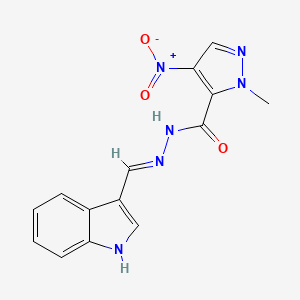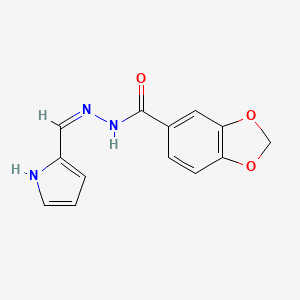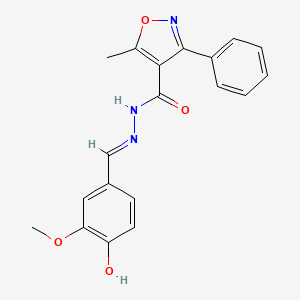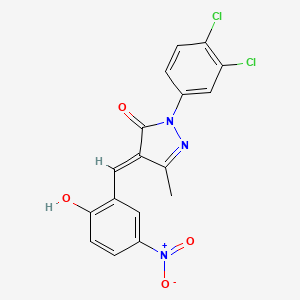![molecular formula C16H17N3O5S B1190604 ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1190604.png)
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitroaniline group, and a dimethylamino methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea to form the thiophene ring. This intermediate is then reacted with 4-nitroaniline and dimethylformamide dimethyl acetal (DMFDMA) to introduce the nitroaniline and dimethylamino methylene groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitroaniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate
- Ethyl 2-acetyl-3-(dimethylamino)acrylate
- Ethyl 2-(dimethylamino)methylene-3-oxobutanoate
Uniqueness
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its combination of a thiophene ring, nitroaniline group, and dimethylamino methylene group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17N3O5S |
|---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
ethyl (5Z)-5-(dimethylaminomethylidene)-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C16H17N3O5S/c1-4-24-16(21)13-14(20)12(9-18(2)3)25-15(13)17-10-5-7-11(8-6-10)19(22)23/h5-9,20H,4H2,1-3H3/b12-9-,17-15? |
InChI Key |
UKFUYCWDIASZAN-RLFXAXRISA-N |
SMILES |
CCOC(=O)C1=C(C(=CN(C)C)SC1=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(5-Bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/new.no-structure.jpg)
![N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B1190529.png)

![2,4-dichloro-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B1190532.png)

![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B1190534.png)


